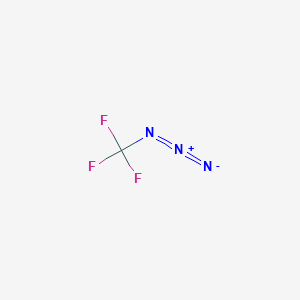

Azido(trifluoro)methane

描述

Azido(trifluoro)methane is an organic compound characterized by the presence of an azido group (-N₃) attached to a trifluoromethyl group (-CF₃). This compound is notable for its reactivity and is used in various chemical synthesis processes. The azido group is known for its ability to participate in a wide range of chemical reactions, making this compound a valuable reagent in organic chemistry.

准备方法

Azido(trifluoro)methane can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic anhydride with sodium azide in a suitable solvent such as dichloromethane, toluene, acetonitrile, or pyridine . The reaction proceeds as follows:

CF3SO2O2+NaN3→CF3SO2N3+NaOTf

In industrial settings, the use of dichloromethane is often avoided due to the potential formation of highly explosive by-products like azido-chloromethane and diazidomethane . Alternative solvents such as toluene or acetonitrile are preferred to mitigate these risks.

化学反应分析

Azido(trifluoro)methane undergoes a variety of chemical reactions, including:

Nucleophilic Substitution: The azido group can act as a nucleophile, participating in substitution reactions with alkyl halides to form alkyl azides.

Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts for cycloaddition reactions. The major products formed from these reactions include alkyl azides, primary amines, and triazoles.

科学研究应用

Azido(trifluoro)methane has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various heterocycles, including pyrroles, pyrazoles, and isoxazoles.

Pharmaceuticals: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of triazoles, which have medicinal properties.

Materials Science: This compound is used in the preparation of advanced materials, including polymers and nanomaterials.

作用机制

The mechanism of action of azido(trifluoro)methane primarily involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

相似化合物的比较

Azido(trifluoro)methane can be compared to other similar compounds, such as trifluoromethanesulfonyl azide and fluoroform:

Trifluoromethanesulfonyl Azide: This compound also contains a trifluoromethyl group and an azido group, but it has a sulfonyl group instead of a direct carbon-azido bond.

Fluoroform: Fluoroform, or trifluoromethane, contains a trifluoromethyl group but lacks the azido group.

This compound is unique due to its combination of the trifluoromethyl and azido groups, which confer distinct reactivity and versatility in chemical synthesis.

生物活性

Azido(trifluoro)methane, a compound characterized by its azide functional group and trifluoromethyl substituent, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, effects on various biological systems, and implications for future research.

Chemical Structure and Properties

This compound is represented by the chemical formula . The trifluoromethyl group () is known for enhancing the lipophilicity and metabolic stability of compounds, while the azide group () can participate in various chemical reactions, including cycloadditions and radical transformations.

Mechanisms of Biological Activity

The biological activity of azido compounds often stems from their ability to generate reactive species, such as azidyl radicals. These radicals can interact with cellular components, leading to oxidative stress and subsequent biological effects. The trifluoromethyl group may also influence the compound's reactivity and interaction with biological targets.

Biological Effects

-

Antimicrobial Activity

- This compound has shown potential antimicrobial properties. Compounds containing azide groups have been studied for their efficacy against various bacteria and fungi. For instance, azide derivatives have exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

-

Cytotoxicity

- The cytotoxic effects of azido compounds have been evaluated in different cancer cell lines. Preliminary studies indicate that this compound may induce apoptosis in certain cancer cells, potentially through the generation of reactive oxygen species (ROS) or by interfering with cellular signaling pathways .

- Radical Scavenging

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various azide derivatives, including this compound. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.5 to 10 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 2 |

| Pseudomonas aeruginosa | 5 |

Case Study 2: Cytotoxicity in Cancer Cells

Another research effort assessed the cytotoxic effects of this compound on human cancer cell lines. The compound was found to reduce cell viability significantly at concentrations above 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 10 |

Future Directions

The unique properties of this compound suggest several avenues for future research:

- Development of Novel Therapeutics : Further exploration into its antimicrobial and anticancer properties could lead to the development of new therapeutic agents.

- Mechanistic Studies : Understanding the detailed mechanisms underlying its biological activity will be crucial for optimizing its use in medicinal chemistry.

- Formulation Studies : Investigating suitable formulations that enhance the stability and bioavailability of this compound could improve its therapeutic potential.

属性

IUPAC Name |

azido(trifluoro)methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF3N3/c2-1(3,4)6-7-5 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWUWWKZOBMMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N=[N+]=[N-])(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508298 | |

| Record name | Azido(trifluoro)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.026 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3802-95-7 | |

| Record name | Azido(trifluoro)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。